molecular formula C18H13NO4 B2959843 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid CAS No. 439094-47-0

4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid

Cat. No.: B2959843
CAS No.: 439094-47-0
M. Wt: 307.305
InChI Key: SWKXCTAJZNFNOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid is an organic compound that features a naphthalene ring system linked to a benzoic acid moiety through an amide bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid typically involves the reaction of 1-hydroxynaphthalene-2-carboxylic acid with 4-aminobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyl and carbonyl groups can form hydrogen bonds with biological targets, influencing their function. The naphthalene ring system can participate in π-π interactions with aromatic residues in proteins, further affecting their activity.

Comparison with Similar Compounds

    4-{[(1-Hydroxynaphthalen-1-yl)carbonyl]amino}benzoic acid: Similar structure but with the hydroxyl group on the 1-position of the naphthalene ring.

    4-{[(2-Hydroxynaphthalen-1-yl)carbonyl]amino}benzoic acid: Similar structure but with the hydroxyl group on the 2-position of the naphthalene ring.

Uniqueness: 4-{[(1-Hydroxynaphthalen-2-yl)carbonyl]amino}benzoic acid is unique due to the specific positioning of the hydroxyl group on the naphthalene ring, which can influence its chemical reactivity and biological activity. This specific arrangement allows for distinct interactions with biological targets and different chemical behavior compared to its isomers .

Properties

IUPAC Name

4-[(1-hydroxynaphthalene-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c20-16-14-4-2-1-3-11(14)7-10-15(16)17(21)19-13-8-5-12(6-9-13)18(22)23/h1-10,20H,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKXCTAJZNFNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.